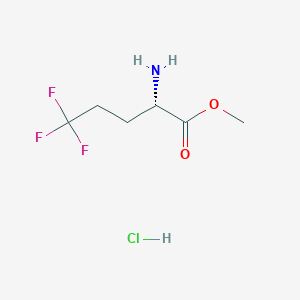![molecular formula C38H32O4P2 B12829526 (6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphine oxide)](/img/structure/B12829526.png)
(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphine oxide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(diphenylphosphine oxide) is a chemical compound that belongs to the class of biphenyl diphosphines. These compounds are widely used in various fields of chemistry, particularly in catalysis. The compound is known for its unique structural features, which include two diphenylphosphine oxide groups attached to a biphenyl backbone with methoxy substituents at the 6 and 6’ positions. This structure imparts specific electronic and steric properties that make it valuable in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(diphenylphosphine oxide) typically involves the reaction of 6,6’-dimethoxy-2,2’-dibromobiphenyl with diphenylphosphine oxide in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine oxide groups. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or toluene, and the reaction temperature is maintained at around 0°C to room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
(6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(diphenylphosphine oxide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in the formation of phosphines .
科学的研究の応用
(6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(diphenylphosphine oxide) has several scientific research applications:
Catalysis: It is used as a ligand in various catalytic reactions, including asymmetric hydrogenation and cross-coupling reactions.
Material Science: The compound is employed in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Medicinal Chemistry: It is investigated for its potential use in drug development, particularly in the design of metal-based drugs and therapeutic agents.
Environmental Chemistry: The compound is used in the development of greener chemical processes and sustainable technologies.
作用機序
The mechanism by which (6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(diphenylphosphine oxide) exerts its effects is primarily through its role as a ligand in catalytic reactions. The compound coordinates with metal centers, forming stable complexes that facilitate various chemical transformations. The methoxy and diphenylphosphine oxide groups influence the electronic properties of the metal center, enhancing its reactivity and selectivity. The specific molecular targets and pathways involved depend on the type of catalytic reaction and the metal used .
類似化合物との比較
Similar Compounds
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): A widely used chiral ligand in asymmetric catalysis.
1,2-Bis(diphenylphosphino)ethane (DPPE): A common bidentate ligand in coordination chemistry.
2,2’-Bis(diphenylphosphino)biphenyl (BIPHEP): Another biphenyl-based diphosphine ligand with similar applications.
Uniqueness
(6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(diphenylphosphine oxide) is unique due to the presence of methoxy substituents at the 6 and 6’ positions, which impart specific electronic and steric properties. These properties enhance its performance as a ligand in catalytic reactions, making it more efficient and selective compared to other similar compounds .
特性
分子式 |
C38H32O4P2 |
|---|---|
分子量 |
614.6 g/mol |
IUPAC名 |
1-diphenylphosphoryl-2-(2-diphenylphosphoryl-6-methoxyphenyl)-3-methoxybenzene |
InChI |
InChI=1S/C38H32O4P2/c1-41-33-25-15-27-35(43(39,29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)38-34(42-2)26-16-28-36(38)44(40,31-21-11-5-12-22-31)32-23-13-6-14-24-32/h3-28H,1-2H3 |
InChIキー |
AIOCWGGQGSWZDA-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C=CC=C4P(=O)(C5=CC=CC=C5)C6=CC=CC=C6)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


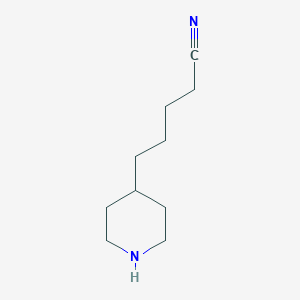
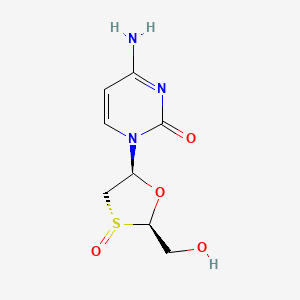
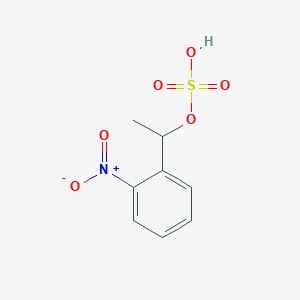
![4-Methyl-1H-benzo[d]imidazole-6,7-dione](/img/structure/B12829458.png)

![Methyl 4-methyl-2,6-dioxohexahydrofuro[3,4-b]furan-3-carboxylate](/img/structure/B12829484.png)
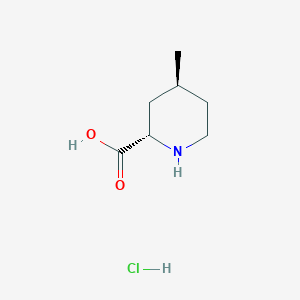
![2-methyl-7-(4-methylphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B12829487.png)
![2,2'-(2,2'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B12829492.png)


